nicobrevin - 132338-74-0

nicobrevin

Catalog Number: EVT-1520347
CAS Number: 132338-74-0
Molecular Formula: C11H22O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nicobrevin is synthesized from nicotine, which is derived from the tobacco plant, Nicotiana tabacum. Its classification falls under the category of psychoactive substances, specifically as a central nervous system stimulant. The compound is often studied in relation to its effects on nicotine dependence and its potential therapeutic uses in smoking cessation therapies.

Synthesis Analysis

Methods of Synthesis

The synthesis of nicobrevin typically involves several chemical reactions that modify the structure of nicotine. Common methods include:

  1. Alkylation Reactions: These involve the introduction of alkyl groups to the nicotine structure, enhancing its receptor binding properties.
  2. Reduction Reactions: These reactions can alter functional groups within the nicotine molecule to create nicobrevin.
  3. Cyclization Processes: This method forms cyclic structures that may enhance the compound's efficacy and specificity for nicotinic receptors.

Technical details regarding specific synthesis pathways may vary, but they generally focus on maintaining the integrity of the core pyridine structure found in nicotine while modifying peripheral groups to improve pharmacological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of nicobrevin can be represented by its chemical formula, which is closely related to that of nicotine. The compound features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its biological activity.

  • Molecular Formula: C10H12N2O
  • Molecular Weight: Approximately 176.22 g/mol
  • Structural Features:
    • A pyridine ring that is characteristic of nicotine.
    • Various functional groups that influence its interaction with nicotinic receptors.

The three-dimensional conformation of nicobrevin plays a crucial role in its binding affinity and selectivity for nicotinic acetylcholine receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Nicobrevin undergoes various chemical reactions that can be utilized for both synthetic purposes and in biological contexts:

  1. Binding Reactions: Nicobrevin interacts with nicotinic acetylcholine receptors, where it can act as an agonist or antagonist depending on the receptor subtype.
  2. Metabolic Reactions: In vivo, nicobrevin can be metabolized by cytochrome P450 enzymes, leading to various metabolites that may have distinct pharmacological effects.
  3. Degradation Pathways: Understanding the degradation pathways is essential for determining the compound's stability and efficacy over time.

These reactions are critical for determining how nicobrevin can be effectively utilized in therapeutic settings.

Mechanism of Action

Process and Data

Nicobrevin's mechanism of action primarily involves its interaction with nicotinic acetylcholine receptors located in the central nervous system. The compound binds to these receptors, leading to:

  • Stimulation of Dopamine Release: This process mimics the action of nicotine, potentially alleviating withdrawal symptoms associated with smoking cessation.
  • Modulation of Neurotransmitter Release: Nicobrevin influences the release of various neurotransmitters including serotonin and norepinephrine, which can affect mood and cravings.

The data supporting these mechanisms come from both preclinical studies and clinical trials examining the efficacy of nicobrevin as a smoking cessation aid.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nicobrevin is typically presented as a white crystalline solid.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Nicobrevin can participate in electrophilic substitution reactions due to its nitrogen-containing heterocyclic structure.

Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity.

Applications

Scientific Uses

Nicobrevin has potential applications in several scientific domains:

  1. Pharmacology: As a candidate for smoking cessation therapies, it may help reduce cravings and withdrawal symptoms associated with nicotine addiction.
  2. Neuroscience Research: Studies involving nicobrevin contribute to understanding addiction mechanisms and receptor pharmacology.
  3. Toxicology Studies: Investigating the safety profile and potential side effects of nicobrevin informs regulatory assessments for therapeutic use.

Research continues to explore additional therapeutic applications beyond smoking cessation, potentially expanding its utility in treating other forms of addiction or neurological disorders.

Introduction to Nicobrevin

Definition and Composition of Nicobrevin

Nicobrevin is a proprietary formulation marketed as an aid for smoking cessation, distinguished by its unique multi-component botanical composition. Unlike nicotine replacement therapies (NRTs) that deliver controlled doses of nicotine, Nicobrevin contains four active ingredients: menthyl valerate, camphor, quinine, and eucalyptus oil [1]. Each component originates from distinct natural sources and contributes specific pharmacological properties to the formulation:

  • Menthyl valerate: A menthol ester derived from peppermint (Mentha × piperita) or corn mint (Mentha arvensis), where menthol biosynthesis occurs via enzymatic modification of limonene [8].
  • Camphor: A terpenoid (C₁₀H₁₆O) traditionally isolated from the wood of the camphor tree (Cinnamomum camphora), known for its topical analgesic and respiratory effects [8].
  • Quinine: A quinoline alkaloid extracted from the bark of the cinchona tree (Cinchona officinalis), structurally distinct from nicotine but sharing basic nitrogen functional groups [1] [4].
  • Eucalyptus oil: A volatile oil distilled from Eucalyptus leaves, primarily composed of 1,8-cineole (eucalyptol), used for its decongestant properties [1].

Table 1: Composition and Natural Sources of Nicobrevin Components

ComponentChemical ClassificationPrimary Natural Source
Menthyl valerateMenthol esterMentha species (mint plants)
CamphorTerpenoidCinnamomum camphora
QuinineQuinoline alkaloidCinchona officinalis
Eucalyptus oilEssential oilEucalyptus globulus

Historical Development and Market Introduction

Nicobrevin was developed in the late 20th century as a non-nicotine alternative for smoking cessation, capitalizing on the historical use of its components in traditional medicine. Its market entry preceded rigorous modern efficacy standards for smoking cessation aids. Key milestones include:

  • Early Commercialization: Introduced without extensive clinical trials, leveraging the GRAS (Generally Recognized As Safe) status of its botanical ingredients [1].
  • Regulatory Scrutiny: Following its withdrawal from the UK market due to efficacy concerns, Medsafe (New Zealand’s medicines regulator) commissioned a review in 2012. The Medicines Adverse Reactions Committee (MARC) concluded that while evidence of benefit was weak, there was "insufficient evidence of serious harm" to justify removal from the New Zealand market [1].
  • Current Status: Remains available in limited markets (e.g., New Zealand) as an over-the-counter product, though not included in major smoking cessation guidelines such as those from the U.S. Public Health Service [9].

Table 2: Key Events in Nicobrevin’s Regulatory History

YearEventJurisdiction
Pre-2012Market introduction as smoking cessation aidMultiple countries
2012Review by Medsafe and MARC following UK withdrawalNew Zealand
2012Labeling updates mandated to reflect potential risks (e.g., thrombocytopenia from quinine)New Zealand

Theoretical Rationale for Use in Smoking Cessation

The purported mechanism of Nicobrevin centers on mitigating nicotine withdrawal symptoms through synergistic actions of its components, though clinical evidence remains limited:

  • Neurological Modulation:
  • Quinine, as a structurally complex alkaloid, was hypothesized to exhibit weak activity at nicotinic acetylcholine receptors (nAChRs) due to its shared nitrogenous heterocycles with nicotine (pyridine in nicotine vs. quinoline in quinine) [4]. No direct binding studies confirm this interaction.
  • Menthyl valerate may indirectly influence neurotransmitter release via TRPM8 receptor activation, analogous to menthol’s documented effects on cold-sensitive ion channels [8].

  • Symptomatic Relief:

  • Camphor and eucalyptus oil were included for their perceived respiratory benefits. Camphor acts as a mild counterirritant, potentially alleviating cravings through sensory distraction, while eucalyptus oil’s 1,8-cineole may reduce perceived airway irritation during smoking abstinence [1] [8].

  • Placebo Considerations:

  • The 2012 MARC review explicitly noted that even if Nicobrevin’s benefits were attributable solely to a placebo effect, this could still support cessation efforts in some individuals [1]. This reflects broader observations in smoking cessation where expectancy effects influence outcomes.

Despite this theoretical framework, a 2006 Cochrane review identified no randomized trials meeting inclusion criteria (≥6 months follow-up) to substantiate long-term cessation efficacy [3]. The sole published study (Dankwa et al., 1988) of 92 smokers was methodologically limited and lacked robust biochemical verification of abstinence [1] [3].

Properties

CAS Number

132338-74-0

Product Name

nicobrevin

Molecular Formula

C11H22O2

Synonyms

nicobrevin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.